3-(2-((Tetrahydrofuran-3-yl)amino)ethyl)thietane 1,1-dioxide
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Overview
Description
3-(2-((Tetrahydrofuran-3-yl)amino)ethyl)thietane 1,1-dioxide is a complex organic compound featuring a thietane ring and a tetrahydrofuran moiety Thietanes are four-membered sulfur-containing heterocycles, while tetrahydrofuran is a five-membered oxygen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((Tetrahydrofuran-3-yl)amino)ethyl)thietane 1,1-dioxide typically involves multiple steps. One common method includes the nucleophilic substitution of 3-mercaptoalkyl halides or sulfonates to form the thietane ring . Another approach involves the photochemical [2 + 2] cycloaddition of alkenes and thiocarbonyl compounds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-((Tetrahydrofuran-3-yl)amino)ethyl)thietane 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form simpler thietane derivatives.
Substitution: Nucleophilic substitution reactions can occur at the thietane ring or the tetrahydrofuran moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like lithium aluminum hydride for reduction . Substitution reactions often require nucleophiles such as sodium phenolates .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thietane ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
3-(2-((Tetrahydrofuran-3-yl)amino)ethyl)thietane 1,1-dioxide has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-((Tetrahydrofuran-3-yl)amino)ethyl)thietane 1,1-dioxide involves its interaction with molecular targets such as enzymes and receptors. The thietane ring can undergo ring-opening reactions, which may be crucial for its biological activity. The tetrahydrofuran moiety can enhance the compound’s solubility and bioavailability .
Comparison with Similar Compounds
Similar Compounds
3-Substituted Thietane-1,1-Dioxides: These compounds share the thietane ring structure but differ in their substituents, which can alter their chemical and biological properties.
Tetrahydrofuran Derivatives: Compounds like ethyl 2-((tetrahydrofuran-3-yl)amino)acetate have similar tetrahydrofuran moieties but lack the thietane ring.
Uniqueness
3-(2-((Tetrahydrofuran-3-yl)amino)ethyl)thietane 1,1-dioxide is unique due to the combination of the thietane and tetrahydrofuran rings, which imparts distinct chemical reactivity and potential biological activity. This dual-ring structure is not commonly found in other compounds, making it a valuable subject for research and development .
Properties
Molecular Formula |
C9H17NO3S |
---|---|
Molecular Weight |
219.30 g/mol |
IUPAC Name |
N-[2-(1,1-dioxothietan-3-yl)ethyl]oxolan-3-amine |
InChI |
InChI=1S/C9H17NO3S/c11-14(12)6-8(7-14)1-3-10-9-2-4-13-5-9/h8-10H,1-7H2 |
InChI Key |
ZWDYZHYZVNMEGY-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1NCCC2CS(=O)(=O)C2 |
Origin of Product |
United States |
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